(S)-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid benzyl ester
Description
(S)-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid benzyl ester is a chiral piperidine derivative featuring a benzyl ester at the 1-position and a toluene-4-sulfonyloxy group at the 3-position of the piperidine ring. This compound is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where its sulfonyloxy group acts as a leaving group for nucleophilic substitution reactions. Its stereochemistry (S-configuration) and functional groups make it valuable for constructing enantioselective molecules .
Properties
IUPAC Name |
benzyl (3S)-3-(4-methylphenyl)sulfonyloxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-16-9-11-19(12-10-16)27(23,24)26-18-8-5-13-21(14-18)20(22)25-15-17-6-3-2-4-7-17/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHWUSIZDJTLCC-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCN(C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CCCN(C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid benzyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Toluene-4-sulfonyloxy Group: This step involves the reaction of the piperidine derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as zirconium tetrachloride.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamides or sulfonyl derivatives.
Scientific Research Applications
(S)-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules such as proteins or nucleic acids . This interaction can lead to the modification of the target molecule, altering its function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ring Size and Substituent Position
(a) Piperidine vs. Pyrrolidine Analogs
- (S)-3-(Toluene-4-sulfonyloxy)-pyrrolidine-1-carboxylic acid benzyl ester (CAS 158654-83-2, C16H21NO5S): Replaces the 6-membered piperidine ring with a 5-membered pyrrolidine ring.
- 3-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester :
(b) Positional Isomers
- 4-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester (CAS 160586-68-5, C20H25NO5S): Sulfonyloxy group is attached to a methylene group at the piperidine 4-position instead of the 3-position. Positional isomerism can lead to differences in hydrogen bonding, solubility, and biological target interactions .
Functional Group Variations
(a) Ester Group Modifications
- (S)-3-(Toluene-4-sulfonyloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 371240-55-0, C17H18NO5S): Replaces the benzyl ester with a tert-butyl ester. The tert-butyl group enhances steric protection of the carbonyl, increasing stability under basic conditions but reducing reactivity in deprotection steps .
(b) Amino and Carboxy Substituents
- 4-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid benzyl ester (CAS 1353960-74-3, C20H31N3O3): Introduces an amino acid-derived side chain at the piperidine 4-position.
- (S)-3-(CarboxyMethyl-isopropyl-aMino)-piperidine-1-carboxylic acid benzyl ester (CAS 1354010-53-9, C18H26N2O4): Replaces sulfonyloxy with a carboxymethyl-isopropylamino group. The amino group enhances hydrogen-bonding capacity, altering solubility and pharmacological properties .
Molecular Weight and Physicochemical Properties
- Key Observations :
- Higher molecular weight in sulfonyloxymethyl derivatives (e.g., 415.5 g/mol) correlates with increased hydrophobicity.
- Piperidine-based compounds generally exhibit higher melting points and stability compared to pyrrolidine analogs due to reduced ring strain.
Research and Application Insights
Biological Activity
(S)-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid benzyl ester is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by:
- Piperidine ring : A six-membered nitrogen-containing ring.
- Benzyl ester group : Enhances lipophilicity and potential bioactivity.
- Toluene-4-sulfonyloxy moiety : Contributes to the electrophilic character of the compound.
The molecular formula is and it has a molecular weight of 393.47 g/mol.
Synthesis
The synthesis typically involves the reaction of piperidine-1-carboxylic acid benzyl ester with toluene-4-sulfonyl chloride in the presence of a base such as triethylamine. This reaction is generally carried out in dichloromethane at room temperature, followed by purification through column chromatography.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The sulfonyl group acts as an electrophile, enabling it to react with nucleophilic sites on enzymes or receptors, potentially leading to inhibition or modulation of their activity .
Pharmacological Applications
Research indicates that this compound may have applications in:
- Central Nervous System Disorders : It serves as an intermediate in the synthesis of therapeutic agents aimed at treating various CNS conditions.
- Enzyme Inhibition Studies : Used in assays to study the inhibitory effects on specific enzymes, contributing to drug development.
Comparative Analysis
Compared to similar compounds, this compound exhibits unique reactivity due to its structural features, which may enhance its biological activity compared to other piperidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
